Cas no 1310152-87-4 (4-(4-chloro-3-methylphenyl)butanal)

4-(4-Chloro-3-methylphenyl)butanal is a chlorinated aromatic aldehyde derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a chloro-methylphenyl group and a butanal side chain, makes it a versatile building block for constructing more complex molecules. The compound's reactivity allows for further functionalization, including reductions, condensations, or nucleophilic additions, enabling its use in fine chemical and agrochemical production. Its stability under standard conditions ensures reliable handling and storage. The presence of both aromatic and aldehyde functionalities offers selectivity in synthetic pathways, making it valuable for researchers developing novel compounds in medicinal and material chemistry.
4-(4-chloro-3-methylphenyl)butanal structure
1310152-87-4 structure
商品名:4-(4-chloro-3-methylphenyl)butanal
CAS番号:1310152-87-4
MF:C11H13ClO
メガワット:196.673322439194
CID:6434968
PubChem ID:95405335

4-(4-chloro-3-methylphenyl)butanal 化学的及び物理的性質

名前と識別子

    • 4-(4-chloro-3-methylphenyl)butanal
    • EN300-1283186
    • 1310152-87-4
    • インチ: 1S/C11H13ClO/c1-9-8-10(4-2-3-7-13)5-6-11(9)12/h5-8H,2-4H2,1H3
    • InChIKey: PIVOOCFUYHYIHE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C)CCCC=O

計算された属性

  • せいみつぶんしりょう: 196.0654927g/mol
  • どういたいしつりょう: 196.0654927g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

4-(4-chloro-3-methylphenyl)butanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1283186-2500mg
4-(4-chloro-3-methylphenyl)butanal
1310152-87-4
2500mg
$1650.0 2023-10-01
Enamine
EN300-1283186-500mg
4-(4-chloro-3-methylphenyl)butanal
1310152-87-4
500mg
$809.0 2023-10-01
Enamine
EN300-1283186-5000mg
4-(4-chloro-3-methylphenyl)butanal
1310152-87-4
5000mg
$2443.0 2023-10-01
Enamine
EN300-1283186-1.0g
4-(4-chloro-3-methylphenyl)butanal
1310152-87-4
1g
$0.0 2023-06-07
Enamine
EN300-1283186-250mg
4-(4-chloro-3-methylphenyl)butanal
1310152-87-4
250mg
$774.0 2023-10-01
Enamine
EN300-1283186-1000mg
4-(4-chloro-3-methylphenyl)butanal
1310152-87-4
1000mg
$842.0 2023-10-01
Enamine
EN300-1283186-50mg
4-(4-chloro-3-methylphenyl)butanal
1310152-87-4
50mg
$707.0 2023-10-01
Enamine
EN300-1283186-100mg
4-(4-chloro-3-methylphenyl)butanal
1310152-87-4
100mg
$741.0 2023-10-01
Enamine
EN300-1283186-10000mg
4-(4-chloro-3-methylphenyl)butanal
1310152-87-4
10000mg
$3622.0 2023-10-01

4-(4-chloro-3-methylphenyl)butanal 関連文献

4-(4-chloro-3-methylphenyl)butanalに関する追加情報

Professional Introduction to 4-(4-chloro-3-methylphenyl)butanal (CAS No. 1310152-87-4)

4-(4-chloro-3-methylphenyl)butanal, with the chemical formula C11H13ClO and CAS number 1310152-87-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This aldehyde derivative exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both chloro and methyl substituents on the aromatic ring, coupled with the aldehyde functional group, imparts distinct reactivity and potential applications in medicinal chemistry.

The compound's molecular structure, featuring a benzene ring substituted at positions 3 and 4, enhances its utility in the development of pharmaceutical agents. Specifically, the chloro group at the para position relative to the methyl group increases electrophilic aromatic substitution potential, while the aldehyde moiety serves as a versatile handle for further functionalization. These structural attributes make 4-(4-chloro-3-methylphenyl)butanal a key building block in constructing more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological properties of this compound. Research has demonstrated its potential role as an intermediate in the synthesis of novel therapeutic agents targeting various diseases. For instance, studies have indicated that derivatives of 4-(4-chloro-3-methylphenyl)butanal exhibit inhibitory effects on certain enzymes and receptors, suggesting their utility in treating conditions such as inflammation and neurodegenerative disorders.

The aldehyde group in 4-(4-chloro-3-methylphenyl)butanal is particularly noteworthy for its ability to undergo condensation reactions with amines, forming Schiff bases. These derivatives have shown promise in preliminary studies as potential antimicrobial and anticancer agents. The chloro substituent further enhances reactivity by facilitating nucleophilic aromatic substitution reactions, allowing for diverse structural modifications.

Recent advancements in synthetic methodologies have enabled more efficient preparation of 4-(4-chloro-3-methylphenyl)butanal, making it more accessible for industrial and academic research. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been employed to optimize yields and purity. These improvements are crucial for large-scale applications where cost-effectiveness and reproducibility are paramount.

The compound's relevance extends beyond its use as a synthetic intermediate. Its unique chemical properties have also been leveraged in material science applications, particularly in the development of advanced polymers and coatings. The ability to incorporate 4-(4-chloro-3-methylphenyl)butanal into polymer backbones enhances material properties such as thermal stability and mechanical strength.

From a regulatory perspective, 4-(4-chloro-3-methylphenyl)butanal is subject to standard chemical safety protocols due to its reactive nature. Proper handling procedures are essential to ensure safe laboratory practices and industrial operations. While not classified as a hazardous substance under current regulations, its reactivity necessitates adherence to good laboratory practices (GLP) to mitigate any potential risks.

The future prospects for 4-(4-chloro-3-methylphenyl)butanal are promising, with ongoing research aimed at uncovering new applications and refining synthetic routes. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the development of novel compounds with enhanced therapeutic efficacy.

In conclusion, 4-(4-chloro-3-methylphenyl)butanal (CAS No. 1310152-87-4) is a versatile compound with significant implications in pharmaceutical synthesis and material science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop new drugs and advanced materials. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand further.

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